molecular formula C12H14BrNO4S B11520999 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11520999
M. Wt: 348.21 g/mol
InChI Key: FFMDVOVHWSCKHF-UHFFFAOYSA-N
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Description

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazolidine ring, a brominated aromatic ring, and methoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:

    Bromination: The starting material, 4,5-dimethoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Thiazolidine Ring Formation: The brominated intermediate is then reacted with thiourea under acidic conditions to form the thiazolidine ring.

    Carboxylation: The final step involves carboxylation of the thiazolidine ring, which can be achieved using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced thiazolidine derivatives.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The brominated aromatic ring and thiazolidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate: Ester derivative of the carboxylic acid.

    2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxaldehyde: Aldehyde derivative with different reactivity.

Uniqueness

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential biological activities make it a valuable candidate for drug development.

Properties

Molecular Formula

C12H14BrNO4S

Molecular Weight

348.21 g/mol

IUPAC Name

2-(3-bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H14BrNO4S/c1-17-9-4-6(3-7(13)10(9)18-2)11-14-8(5-19-11)12(15)16/h3-4,8,11,14H,5H2,1-2H3,(H,15,16)

InChI Key

FFMDVOVHWSCKHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)OC

Origin of Product

United States

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